1-Bromo-4-pentylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-pentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCJPYYTVBHQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370823 | |
| Record name | 1-Bromo-4-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51554-95-1 | |
| Record name | 1-Bromo-4-pentylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51554-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-pentylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzene, 1-bromo-4-pentyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for 1 Bromo 4 Pentylbenzene
Established Synthetic Routes
The foundational methods for synthesizing 1-bromo-4-pentylbenzene involve well-documented organic reactions that are adapted for this specific molecule.
The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution, allowing for the direct attachment of alkyl chains to aromatic rings. In the context of this compound synthesis, this typically involves the reaction of bromobenzene (B47551) with a suitable pentylating agent.
Direct Alkylation: This approach uses an alkyl halide, such as 1-chloropentane (B165111) or 1-bromopentane, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid abstracts the halide from the pentyl chain, generating a primary carbocation. This electrophile is then attacked by the electron-rich bromobenzene ring. However, this direct method is fraught with challenges:
Carbocation Rearrangement: Primary carbocations are prone to rearranging into more stable secondary carbocations via a hydride shift. This can lead to the formation of various isomeric products instead of the desired straight-chain pentyl substituent.
Polyalkylation: The newly introduced pentyl group is an activating group, making the product, this compound, more reactive than the starting material, bromobenzene. This often results in the addition of multiple pentyl groups to the same ring, reducing the yield of the desired mono-alkylated product.
Acylation-Reduction Pathway: A more refined and widely used strategy to circumvent the issues of direct alkylation is a two-step Friedel-Crafts acylation followed by reduction.
Friedel-Crafts Acylation: Bromobenzene is reacted with an acyl halide, such as pentanoyl chloride, in the presence of a Lewis acid catalyst. This forms 4-bromo-1-pentanoylbenzene (a ketone). This reaction is highly selective for the para position due to the steric hindrance of the bromine atom and does not undergo rearrangement. Furthermore, the acyl group is deactivating, which prevents polyacylation.
Reduction: The resulting ketone is then reduced to the desired alkyl chain. Classic reduction methods include the Clemmensen (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is also an effective method, particularly in industrial settings.
Table 1: Comparison of Friedel-Crafts Synthesis Strategies
| Feature | Direct Friedel-Crafts Alkylation | Friedel-Crafts Acylation-Reduction |
| Starting Materials | Bromobenzene, Pentyl Halide, Lewis Acid | Bromobenzene, Pentanoyl Chloride, Lewis Acid; then a Reducing Agent |
| Number of Steps | One | Two |
| Key Intermediate | Primary Pentyl Carbocation | 4-Bromo-1-pentanoylbenzene |
| Risk of Rearrangement | High | None |
| Risk of Poly-substitution | High (Polyalkylation) | None (Acyl group is deactivating) |
| Product Purity | Often results in a mixture of isomers | High regioselectivity for the para product |
While direct electrophilic substitution on the aromatic ring is common, nucleophilic substitution can also be employed, although standard mechanisms are often ineffective for simple aryl halides like bromobenzene.
Direct nucleophilic attack (via SₙAr mechanism) on bromobenzene is not feasible as it lacks the necessary strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. Similarly, Sₙ1 and Sₙ2 reactions are not viable for aryl halides. Therefore, synthesis requires alternative pathways that utilize highly reactive intermediates or organometallic reagents.
The Benzyne (B1209423) Mechanism: This elimination-addition reaction can occur under forcing conditions using an exceptionally strong base, such as sodium amide (NaNH₂) in liquid ammonia. The base abstracts a proton from the position ortho to the bromine atom. Subsequent elimination of the bromide ion generates a highly reactive and unstable intermediate known as benzyne, which contains a formal triple bond within the aromatic ring. The nucleophile (e.g., an amide ion) then attacks the benzyne intermediate. A significant drawback of this method is the potential for cine substitution, where the incoming nucleophile may add to either carbon of the triple bond, leading to a mixture of products if the ring is substituted.
Organometallic Cross-Coupling: A more controlled nucleophilic approach involves the use of organometallic reagents. For instance, a Gilman reagent (lithium dipentylcuprate, Li(CH₃(CH₂)₄)₂Cu) can be prepared and reacted with 1,4-dibromobenzene. The cuprate (B13416276) acts as a source of a pentyl nucleophile that can displace one of the bromine atoms in a coupling reaction. This method offers greater control and selectivity compared to the benzyne mechanism.
Table 2: Overview of Nucleophilic Substitution Approaches
| Method | Reagents & Conditions | Intermediate | Key Characteristics |
| Benzyne Mechanism | Very strong base (e.g., NaNH₂) in liquid ammonia. | Benzyne | Requires harsh conditions; risk of cine substitution leading to mixed products. |
| Organocuprate Coupling | 1,4-Dibromobenzene, Lithium Dipentylcuprate | Organocopper complex | Offers higher selectivity and milder conditions than the benzyne route. |
Scalability and Process Optimization in this compound Production
Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires a focus on efficiency, safety, cost-effectiveness, and environmental impact.
Process optimization for large-scale production heavily favors the Friedel-Crafts acylation-reduction pathway. This is because it avoids the formation of difficult-to-separate polyalkylated byproducts, ensuring a higher purity and yield of the final product, which is critical for industrial applications.
Key areas of optimization include:
Catalyst Selection: While aluminum chloride is a classic Lewis acid catalyst, its use on a large scale presents challenges related to its corrosive nature, moisture sensitivity, and the generation of significant aqueous waste during workup. Research focuses on developing solid, recyclable acid catalysts, such as zeolites or iron oxide nanoparticles, to create a more sustainable and economical process.
Continuous Flow Processing: Modern chemical manufacturing is increasingly adopting continuous flow reactors over traditional batch processing. Flow chemistry offers superior control over reaction parameters
Reactivity and Mechanistic Studies of 1 Bromo 4 Pentylbenzene
Halogen-Centered Reactivity
The bromine atom attached to the benzene (B151609) ring is a key site for a variety of chemical transformations, most notably nucleophilic substitution and halogen-metal exchange reactions. These reactions provide pathways to a wide array of derivatives with diverse functional groups.
Nucleophilic Substitution Reactions Involving the Bromine Atom
Direct nucleophilic aromatic substitution (SNA) on unactivated aryl halides such as 1-bromo-4-pentylbenzene, where a nucleophile replaces the bromine atom, is generally challenging under standard conditions. The electron-rich nature of the benzene ring tends to repel incoming nucleophiles. However, such substitutions can be facilitated under specific conditions, often involving strong nucleophiles or catalysts. For instance, the bromine atom can be substituted by various nucleophiles, including amines, alcohols, and thiols, to form different derivatives. smolecule.com While direct displacement is difficult, copper-catalyzed Ullmann-type reactions can achieve the substitution of the bromine with nucleophiles like phenoxides. organic-chemistry.org
The reactivity of the bromine atom in substitution reactions is influenced by the nature of the nucleophile and the reaction conditions. For example, in reactions with hydroxide (B78521) ions, a primary halogenoalkane would undergo substitution to form an alcohol. chemguide.co.uk Although this compound is an aryl halide, this principle of nucleophilic substitution is fundamental to understanding its potential transformations.
Halogen-Metal Exchange Reactions and Their Applications
Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic compound. wikipedia.org This process is particularly efficient for aryl bromides like this compound, providing a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.
A common application of this reaction is the formation of Grignard reagents. By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding Grignard reagent, 4-pentylphenylmagnesium bromide, can be synthesized. leah4sci.commasterorganicchemistry.comlibretexts.org This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups. masterorganicchemistry.comlibretexts.org
Another significant halogen-metal exchange reaction involves the use of organolithium reagents, such as n-butyllithium. wikipedia.orgias.ac.in This reaction is typically fast and allows for the preparation of aryllithium species. The resulting 4-pentylphenyllithium is a highly reactive intermediate that can be used in various subsequent reactions, including quenching with electrophiles to introduce different substituents onto the aromatic ring. tcnj.edu A combination of isopropylmagnesium chloride and n-butyllithium has been shown to be effective for bromine-metal exchange on bromoarenes under non-cryogenic conditions. mdpi.comresearchgate.net
Aromatic Functionalization and C-H Activation
Beyond the reactivity of the bromine atom, the aromatic ring and the attached pentyl group of this compound can undergo functionalization through C-H activation, a modern and powerful strategy in organic synthesis.
Site-Selective C-H Functionalization via Carbene Intermediates
The C-H bonds of this compound can be selectively functionalized using dirhodium catalysts and donor/acceptor carbene intermediates. These reactions offer a pathway to introduce new functional groups at positions that are otherwise difficult to access. The site-selectivity of these reactions can be controlled by the choice of catalyst.
For example, studies have shown that different dirhodium catalysts can direct the C-H functionalization to either the benzylic position of the pentyl group or the terminal methylene (B1212753) position. The use of congested catalyst scaffolds can alter the innate site-selectivity of the substrate.
Catalyst-Controlled Site-Selectivity in C-H Functionalization of this compound
| Catalyst | Major Functionalization Site | Reference |
|---|---|---|
| Rh₂(S-2-Cl-5-MesTPCP)₄ | Terminal Methylene | leah4sci.comlibretexts.org |
| Rh₂(TPCP)₄ | Benzylic | leah4sci.comlibretexts.org |
| Rh₂(S-PTAD)₄ | Benzylic | leah4sci.comlibretexts.org |
| Rh₂(S-TCPTAD)₄ | Benzylic | leah4sci.comlibretexts.org |
Regioselectivity and Stereoselectivity in Aromatic Transformations
The regioselectivity of aromatic transformations of this compound is a critical aspect, particularly in C-H functionalization reactions. The presence of both the bromo and pentyl substituents influences the position of further substitution on the aromatic ring. Computational models have been developed to predict the site- and regioselectivity of such reactions. rsc.org
In the context of C-H functionalization, the steric and electronic properties of both the substrate and the catalyst's ligands play a crucial role in determining the regioselectivity and stereoselectivity of the transformation. For instance, the use of chiral dirhodium catalysts can induce enantioselectivity in the C-H insertion products.
Cross-Coupling Chemistry
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of the aryl bromide with a suitable partner, such as a boronic acid (Suzuki coupling), an alkene (Heck coupling), a terminal alkyne (Sonogashira coupling), or an amine (Buchwald-Hartwig amination).
The following table summarizes some of the key cross-coupling reactions involving aryl bromides like this compound:
Cross-Coupling Reactions of Aryl Bromides
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | C-C | Palladium catalyst and a base |
| Heck Coupling | Alkene | C-C | Palladium catalyst and a base |
| Sonogashira Coupling | Terminal alkyne | C-C | Palladium catalyst, a copper co-catalyst, and a base |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium catalyst and a base |
| Ullmann Coupling | Another molecule of the aryl halide | C-C | Copper catalyst |
For example, the Suzuki coupling of 1-bromo-4-(1-octynyl)benzene with various arylboronic acids has been reported to proceed in high yields using a palladium catalyst in water. researchgate.net This suggests that this compound would be a viable substrate for similar transformations. The Heck reaction allows for the vinylation of aryl bromides, organic-chemistry.org while the Sonogashira coupling enables the formation of aryl alkynes. lucp.netmdpi.comresearchgate.net The Buchwald-Hartwig amination provides a route to N-aryl amines from aryl bromides. libretexts.orgresearchgate.netambeed.com The classical Ullmann reaction, which involves the copper-catalyzed coupling of two molecules of an aryl halide, can be used to synthesize symmetrical biaryls. organic-chemistry.orgnsf.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
This compound is an ideal aryl halide substrate for palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. uni-muenchen.de The Suzuki-Miyaura and Heck reactions are prominent examples where this compound serves as a crucial building block.
The general mechanism for these transformations involves a catalytic cycle centered on a palladium complex. chemrxiv.org This cycle typically includes three key steps:
Oxidative Addition : The cycle initiates with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, forming a palladium(II) intermediate. nih.gov
Transmetalation (Suzuki-Miyaura) or Migratory Insertion (Heck) : In the Suzuki-Miyaura reaction, the pentylphenyl group is transferred from the palladium(II) complex after an organoboron reagent (like an arylboronic acid) exchanges its organic group, a step facilitated by a base. chemrxiv.orgnih.gov In the Heck reaction, an alkene coordinates to the palladium complex and undergoes migratory insertion. masterorganicchemistry.com
Reductive Elimination : The final step involves the reductive elimination of the newly formed carbon-carbon bond, yielding the coupled product and regenerating the palladium(0) catalyst, allowing the cycle to continue. nih.gov
The efficiency of these reactions is often enhanced by the use of specific ligands. Electron-rich and bulky dialkylbiaryl phosphines, such as SPhos, have proven to be exceptionally effective for the cross-coupling of unactivated aryl bromides like this compound, leading to high yields and fast reaction rates. nih.gov
Table 1: Representative Suzuki-Miyaura Reaction Conditions This table illustrates typical conditions for the Suzuki-Miyaura coupling of an aryl bromide, such as this compound, with an arylboronic acid. nih.govmdpi.comjsynthchem.com
| Parameter | Condition | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner |
| Boronic Acid | Arylboronic Acid (e.g., Phenylboronic acid) | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand (e.g., SPhos) | Facilitates the C-C bond formation |
| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, or DME/Water | Solubilizes reactants and catalyst |
| Temperature | 80-110 °C | Provides energy to overcome activation barriers |
| Typical Yield | 80-95% | Efficiency of product formation |
Table 2: Representative Heck Reaction Conditions This table outlines common conditions for the Heck reaction, coupling this compound with an alkene like styrene. masterorganicchemistry.comresearchgate.netresearchgate.net
| Parameter | Condition | Purpose |
| Aryl Halide | This compound | Electrophilic coupling partner |
| Alkene | Styrene | Nucleophilic coupling partner |
| Catalyst | Pd(OAc)₂ or other Pd(II) sources | Facilitates the C-C bond formation |
| Base | Et₃N or Na₂CO₃ | Neutralizes HBr formed during the reaction |
| Solvent | DMF or DMA | High-boiling polar aprotic solvent |
| Temperature | 100-140 °C | Promotes catalytic turnover |
| Typical Yield | >90% | Efficiency of product formation |
Development of Novel Metal-Catalyzed Coupling Methodologies
While palladium has been the dominant catalyst in cross-coupling chemistry, its high cost has spurred the development of methodologies using more earth-abundant and economical first-row transition metals such as iron and nickel. uni-muenchen.deresearchgate.net These novel systems are designed to perform similar C-C bond-forming reactions with aryl halides, making this compound a suitable substrate for testing and applying these emerging technologies. Iron-catalyzed cross-couplings, for example, have emerged as a powerful tool for forming C-C bonds between aryl halides and organometallic reagents. researchgate.net
Oxidation and Reduction Pathways
Oxidation of the Alkyl Side Chain to Ketones and Other Derivatives
Beyond the reactivity at the C-Br bond, the pentyl side chain of this compound is also susceptible to oxidation. The benzylic carbon—the carbon atom directly attached to the benzene ring—is the most reactive site due to the resonance stabilization of any radical or ionic intermediates that may form. libretexts.org
While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can aggressively oxidize the entire alkyl side chain to a carboxylic acid, more selective methods have been developed to yield other functional groups like ketones. libretexts.org A notable example is the regioselective oxidation of arylalkanes using a manganese(III) porphyrin catalyst. rsc.org This system, which employs oxidants like (diacetoxyiodo)benzene (B116549) (PIDA) and Oxone®, can achieve the dual functionalization of C(sp³)–H bonds. rsc.org When applied to 1-(4-bromophenyl)pentane, an alternative name for this compound, this method leads to the formation of a 1,4-diketone, demonstrating a high degree of control and selectivity in the oxidation of the alkyl chain. rsc.org
Table 3: Selective Oxidation of this compound Side Chain This table details the conditions for the manganese-catalyzed oxidation of the pentyl side chain to a diketone derivative. rsc.org
| Parameter | Condition | Role |
| Substrate | This compound | Reactant with alkyl side chain |
| Catalyst | Manganese(III) porphyrin complex | C-H activation catalyst |
| Oxidants | (Diacetoxyiodo)benzene (PIDA) and Oxone® | Provide the oxygen atoms for the ketone groups |
| Solvent | Acetonitrile/Water | Reaction medium |
| Temperature | 298 K (25 °C) | Mild reaction conditions |
| Product | 1,4-Diketone derivative | Product of selective dual C-H oxidation |
Catalysis in 1 Bromo 4 Pentylbenzene Transformations
Role of Lewis Acid Catalysts in Aryl Bromide Synthesis and Reactions
Lewis acid catalysts play a crucial role in the synthesis of precursors to aryl bromides and in facilitating their subsequent reactions. One of the fundamental applications is in Friedel-Crafts reactions, a cornerstone of aromatic chemistry. For instance, a key step in synthesizing a related structure, 1-bromo-4-phenylbutane, involves reacting an acyl halide with benzene (B151609) in the presence of a Lewis acid to form a ketone precursor google.com. This acylation step is a classic example where a Lewis acid, such as aluminum chloride (AlCl₃), activates the acyl halide, making it a more potent electrophile for substitution onto the aromatic ring.
The catalytic action of Lewis acids stems from their ability to accept an electron pair, thereby activating a reactant. In carbonyl-ene reactions, the binding of a Lewis acid to the carbonyl group can decrease the reaction's activation barrier by as much as 25 kcal/mol nih.gov. This acceleration is primarily attributed to a significant reduction in the Pauli repulsion between the key occupied molecular orbitals of the reactants nih.gov. This principle of lowering the activation energy is broadly applicable to various reactions involving aryl halides where electrophilic activation is required.
Dirhodium Catalysis for C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for molecular synthesis, offering a more efficient alternative to traditional methods that rely on pre-existing functional groups nih.govnih.gov. Dirhodium tetracarboxylates have emerged as particularly effective catalysts for these transformations nih.govnih.gov. These catalysts can activate diazo compounds to generate transient metal carbene intermediates, which are reactive species capable of inserting into C-H bonds nih.govnih.gov.
This methodology allows for the functionalization of the alkyl chain in a molecule like 1-bromo-4-pentylbenzene. Instead of being limited to reactions at the aryl bromide moiety, dirhodium-catalyzed C-H functionalization opens pathways to introduce new functional groups at the primary, secondary, or tertiary positions of the pentyl group. This approach provides a versatile tool for modifying the aliphatic portion of the molecule, which is typically less reactive. The challenge lies in controlling where the reaction occurs, a problem addressed through sophisticated catalyst design nih.gov.
Catalyst Design Principles for Enhanced Reactivity and Selectivity
The effectiveness of C-H functionalization hinges on the catalyst's ability to control both site-selectivity (which C-H bond reacts) and stereoselectivity (the 3D orientation of the new bond). Dirhodium catalysts offer a tunable platform where the ligands surrounding the metal centers dictate the reaction's outcome.
Key design principles include:
Steric Hindrance : By using sterically demanding ligands, the catalyst can direct the C-H insertion to the most sterically accessible positions on the substrate. For example, the highly bulky dirhodium tetrakis(triarylcyclopropanecarboxylate) catalysts, such as Rh₂(R-BPCP)₄, favor the functionalization of activated primary C-H bonds nih.gov. In contrast, other catalysts can be designed to target secondary or tertiary C-H bonds nih.govscispace.com. A catalyst like Rh₂[R-tris(p-tBuC₆H₄)TPCP]₄ has been shown to be highly effective for functionalizing non-activated primary C–H bonds with exceptional site-selectivity nih.govscispace.com.
Chiral Ligands : To control enantioselectivity, chiral ligands derived from amino acids or other chiral molecules are incorporated into the catalyst's structure. Catalysts based on phthalimido amino acids, originally developed by Hashimoto, and prolinate ligands are prominent examples that create a chiral environment around the reactive carbene, influencing the stereochemical outcome of the C-H insertion nih.govnih.gov.
The table below summarizes how different dirhodium catalyst designs influence selectivity in C-H functionalization reactions.
| Catalyst Type | Targeted Selectivity | Key Design Feature |
| Rh₂(S-TCPTAD)₄ | Tertiary C-H bonds nih.govnih.govscispace.com | Phthalimido amino acid-based ligands emory.edu |
| Rh₂[R-3,5-di(p-tBuC₆H₄)TPCP]₄ | Secondary C-H bonds scispace.com | Bulky triarylcyclopropanecarboxylate ligands |
| Rh₂[R-tris(p-tBuC₆H₄)TPCP]₄ | Primary C-H bonds nih.govscispace.com | Sterically demanding triarylcyclopropanecarboxylate ligands |
| Rh₂(R-DOSP)₄ | Tertiary C-H bonds nih.govnih.gov | Chiral prolinate-based ligands |
Influence of Catalyst Loading and Reaction Parameters on Product Outcome
The success of a catalytic reaction is highly dependent on optimizing various parameters, including catalyst loading, solvent, base, and temperature. These factors can significantly impact reaction rate, yield, and selectivity.
Catalyst Loading: The amount of catalyst used is a critical variable. In a Ni/photoredox-catalyzed cross-coupling of an aryl bromide, increasing the catalyst loading of NiBr₂·glyme from what was presumably a lower amount to 5 mol% boosted the product yield from 28% to 51% nih.gov. In a separate study on a Heck reaction involving 1-bromo-4-nitrobenzene (B128438) and styrene, a catalyst loading of 0.5 mmol% was found to be optimal, achieving a conversion rate of 99.87% researchgate.net. This demonstrates that the ideal catalyst concentration is reaction-specific and must be determined empirically.
Reaction Parameters: Other conditions play an equally important role. In the aforementioned Heck reaction, the choice of base and solvent was crucial. The combination of sodium carbonate (Na₂CO₃) as the base and dimethylacetamide (DMA) as the solvent at 50 °C resulted in the highest catalytic activity researchgate.net. The electronic properties of the substrate also influence the reaction; for example, the presence of electron-donating groups on an aryl iodide was found to increase reaction times in a Heck-type coupling, likely due to a slower oxidative addition of the palladium catalyst to the aryl-iodine bond rsc.org.
The following table illustrates the impact of optimizing reaction parameters on the outcome of a Heck reaction.
| Parameter | Condition 1 | Outcome 1 | Condition 2 | Outcome 2 |
| Catalyst Loading | Low | 28% Yield nih.gov | Increased (5 mol%) | 51% Yield nih.gov |
| Base | Other bases (e.g., K₂CO₃, Et₃N) | Lower conversion | Na₂CO₃ | 99.87% Conversion researchgate.net |
| Solvent | Other solvents (e.g., DMF, Dioxane) | Lower conversion | DMA | 99.87% Conversion researchgate.net |
This highlights the necessity of systematic optimization to achieve the desired product outcome in catalytic transformations of aryl bromides like this compound.
Advanced Applications of 1 Bromo 4 Pentylbenzene in Chemical Research
Application as a Core Organic Synthesis Intermediate
The reactivity of the carbon-bromine bond in 1-Bromo-4-pentylbenzene allows it to participate in a wide array of coupling reactions, making it a cornerstone for the construction of more elaborate chemical structures.
This compound is extensively used as a precursor in palladium-catalyzed cross-coupling reactions to synthesize complex functionalized aromatic compounds. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon bonds.
Detailed Research Findings:
Suzuki-Miyaura Coupling: This reaction is a powerful method for creating biaryl compounds. This compound can be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form 4-alkyl-biphenyls. For instance, the reaction with 4-hydroxyphenylboronic acid yields 4'-pentyl-[1,1'-biphenyl]-4-ol, a key intermediate for various applications.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com this compound can react with various alkenes to introduce vinyl groups, leading to the formation of substituted styrenes and other complex unsaturated molecules. This reaction is pivotal in the synthesis of polymers and fine chemicals. wikipedia.orgresearchgate.net
The following interactive table summarizes typical coupling reactions involving this compound.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Substituted biphenyls |
| Heck | Alkene | Pd catalyst, Base | Substituted styrenes |
The bifunctional nature of this compound, with its reactive bromo group and modifiable pentyl chain, allows for its use as a building block in the synthesis of multifunctional molecular architectures. These complex structures can possess a combination of properties, such as specific electronic, optical, or biological functions.
Detailed Research Findings:
Researchers have explored the use of bromo-functionalized aromatic compounds in "click chemistry" reactions, such as thiol-bromo click polymerization, to create multifunctional polymers. rsc.org While not specifically detailing this compound, these studies establish a proof of concept for how such a molecule can be incorporated into larger, functional architectures. The pentyl group can be further functionalized to introduce other reactive sites, enabling the construction of dendritic or hyperbranched polymers with unique properties.
Research in Materials Science and Engineering
This compound is a crucial component in the design and synthesis of advanced materials, particularly in the fields of liquid crystals and organic electronics.
The elongated, rod-like shape of molecules derived from this compound is conducive to the formation of liquid crystalline phases. These materials are essential for display technologies and other optoelectronic applications.
Detailed Research Findings:
A prominent example is the synthesis of 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (commonly known as 5CB), a well-studied nematic liquid crystal. nih.govsemanticscholar.orgresearchgate.netwikipedia.org The synthesis of 5CB and its analogs often proceeds through a multi-step process where a biphenyl core is first constructed. A common synthetic route involves the Suzuki coupling of this compound with 4-cyanophenylboronic acid. The resulting 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile exhibits a nematic liquid crystal phase at room temperature. wikipedia.org
The properties of the resulting liquid crystals can be fine-tuned by modifying the length of the alkyl chain or by introducing different functional groups onto the aromatic rings. The synthesis of 4-bromo-4'-propylbiphenyl, a related compound, is also an important pathway to liquid crystal monomers. google.com
Below is an interactive table detailing the synthesis of a key liquid crystal precursor from this compound.
| Starting Material | Reagent | Reaction Type | Product | Application |
| This compound | 4-Cyanophenylboronic acid | Suzuki Coupling | 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB) | Nematic liquid crystal for displays |
Conjugated polymers are organic macromolecules with alternating single and double bonds, which exhibit interesting electronic and optical properties. This compound can serve as a monomer or a precursor to monomers for the synthesis of these materials.
Detailed Research Findings:
The Heck reaction provides a powerful tool for the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives. wikipedia.orgresearchgate.net In this context, a di-bromo aromatic compound can be polymerized with ethylene, or a bromo-styrene derivative can undergo self-polymerization. This compound can be first converted to 4-pentylstyrene, which can then be polymerized. Alternatively, it can be di-brominated and then subjected to a Heck polymerization with a divinyl comonomer to yield a soluble and processable conjugated polymer. The pentyl side chains enhance the solubility of the resulting polymer in organic solvents, which is crucial for device fabrication.
Contributions to Medicinal Chemistry and Pharmaceutical Research
The structural motif of a substituted biphenyl is present in a number of pharmaceutically active compounds. As a key intermediate for the synthesis of such structures, this compound has potential applications in medicinal chemistry.
Detailed Research Findings:
While direct synthesis of a marketed drug from this compound is not widely documented, its utility lies in the synthesis of novel compounds for drug discovery. For example, many non-steroidal anti-inflammatory drugs (NSAIDs) contain a biphenyl or a related diaryl core structure. ynu.edu.cnneu.edu.trrsc.orgnih.govekb.eg The synthesis of analogues of drugs like felbinac (biphenylacetic acid) or ketoprofen could potentially start from this compound. ynu.edu.cn Researchers can utilize Suzuki coupling to attach various acidic or other functional groups to the 4-pentylbiphenyl scaffold, creating a library of compounds for screening against biological targets. The pentyl group can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Advanced Analytical and Spectroscopic Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of 1-Bromo-4-pentylbenzene, providing detailed information about the hydrogen and carbon atomic environments within the molecule.
Proton NMR (¹H NMR) spectroscopy of this compound provides characteristic signals that confirm the presence of both the aromatic and the aliphatic pentyl chain protons. The aromatic protons typically appear as two distinct doublets in the downfield region of the spectrum, a result of their differing electronic environments due to the presence of the bromine atom and the pentyl group at the para position. The protons on the benzene (B151609) ring adjacent to the bromine atom are expected to be shifted further downfield compared to those adjacent to the pentyl group. The aliphatic protons of the pentyl chain exhibit a series of multiplets in the upfield region. The terminal methyl group (CH₃) typically appears as a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the aromatic ring and along the chain show more complex splitting patterns due to spin-spin coupling with neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic (2H, ortho to Br) | ~7.4 | d | ~8.5 |
| Aromatic (2H, ortho to pentyl) | ~7.0 | d | ~8.5 |
| Benzylic (-CH₂-) | ~2.6 | t | ~7.5 |
| Methylene (-CH₂-) x 3 | ~1.6-1.3 | m | - |
| Methyl (-CH₃) | ~0.9 | t | ~7.0 |
Note: This is a predicted data table based on typical values for similar structures.
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to identify all non-equivalent carbon atoms in the this compound molecule. The spectrum would be expected to show distinct signals for the carbons of the benzene ring and the pentyl side chain. The carbon atom bonded to the bromine (ipso-carbon) would appear at a specific chemical shift, influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will also have characteristic shifts, with the carbon bearing the pentyl group being distinct from the others. The five carbon atoms of the pentyl chain will each produce a separate signal in the aliphatic region of the spectrum. Public databases confirm the availability of ¹³C NMR spectra for this compound, which are essential for its unequivocal identification nih.gov.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-Br (aromatic) | ~120 |
| C-pentyl (aromatic) | ~142 |
| CH (aromatic) | ~131, ~130 |
| Benzylic (-CH₂-) | ~35 |
| Methylene (-CH₂-) | ~31, ~31, ~22 |
| Methyl (-CH₃) | ~14 |
Note: This is a predicted data table based on typical values for similar structures.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.
GC-MS analysis of this compound allows for the separation of the compound from any impurities, followed by its ionization and fragmentation. The mass spectrum will prominently feature the molecular ion peak (M+), which will appear as a pair of peaks of nearly equal intensity due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the pentyl chain or parts of it, leading to characteristic fragment ions. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, which would result in a stable tropylium-like cation. Commercial suppliers often use gas chromatography to assess the purity of this compound, with specifications typically at or above 97.5% thermofisher.com.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 226/228 | Molecular ion [M]+ |
| 155/157 | [M - C₅H₁₁]+ |
| 171 | [M - C₄H₉]+ (Benzylic cleavage) |
| 91 | Tropylium ion [C₇H₇]+ |
Note: This is a predicted data table based on common fragmentation patterns for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of this compound, offering high resolution and sensitivity for purity determination. A reversed-phase HPLC method, using a nonpolar stationary phase and a polar mobile phase, would be suitable for this nonpolar compound. The retention time of the compound under specific chromatographic conditions is a key identifier. By creating a calibration curve with standards of known concentration, the exact purity of a sample can be determined with high accuracy. While specific HPLC chromatograms for this compound are not widely published, the methodology is standard for purity assessment of similar organic compounds.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
FTIR and FT-Raman spectra of this compound have been recorded and are available in spectral databases nih.gov. The IR spectrum would show characteristic absorption bands for the aromatic C-H stretching vibrations, aliphatic C-H stretching vibrations of the pentyl group, and C=C stretching vibrations of the benzene ring. The C-Br stretching vibration would appear in the fingerprint region of the spectrum. Raman spectroscopy, being particularly sensitive to nonpolar bonds, would provide complementary information, especially regarding the C-C backbone of the pentyl chain and the symmetric vibrations of the benzene ring.
Table 4: Key Vibrational Spectroscopy Bands for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-Br Stretch | 600-500 | 600-500 |
Note: This is a generalized data table based on characteristic vibrational frequencies.
X-ray Diffraction (XRD) for Single-Crystal Structural Confirmation
The process involves irradiating a high-quality single crystal of the compound with monochromatic X-rays. carleton.edu As the crystal is rotated, the X-rays are diffracted by the electron clouds of the constituent atoms, producing a pattern of reflections of varying intensities. fiveable.me These diffraction patterns are recorded by a detector, and the data is then processed computationally to generate a three-dimensional electron density map of the molecule. iastate.edu From this map, the precise positions of the individual atoms can be determined, leading to the elucidation of the molecular structure. creative-biostructure.comiastate.edu
While a specific single-crystal XRD study for this compound is not readily found in published literature, the application of this technique would provide invaluable and conclusive evidence of its molecular architecture. The expected outcomes of such an analysis would include the precise spatial arrangement of the benzene ring, the bromine atom, and the pentyl group, as well as the intermolecular interactions that govern the crystal packing.
The data obtained from a single-crystal XRD experiment is typically presented in a crystallographic information file (CIF), which contains a wealth of information about the crystal structure. Key parameters include the crystal system, space group, unit cell dimensions, and atomic coordinates. This information provides a detailed and unambiguous confirmation of the compound's structure. creative-biostructure.comcarleton.edu
To illustrate the type of data that would be obtained from a successful single-crystal X-ray diffraction analysis of this compound, a hypothetical data table is presented below. It is important to note that this data is representative and not based on experimental results for this specific compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₅Br |
| Formula Weight | 227.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 20.567(8) |
| α (°) | 90 |
| β (°) | 98.76(3) |
| γ (°) | 90 |
| Volume (ų) | 1118.9(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.348 |
| Absorption Coefficient (mm⁻¹) | 3.215 |
| F(000) | 464 |
This table showcases the fundamental crystallographic parameters that would be determined, providing a comprehensive structural profile of the molecule in the solid state. Such data is instrumental in confirming the identity and purity of a synthesized compound and provides a foundational understanding of its chemical and physical properties. wikipedia.org
Theoretical and Computational Investigations of 1 Bromo 4 Pentylbenzene
Development of Molecular Descriptors for Reactive Site Topologies (e.g., SMART Descriptors)
Molecular descriptors are numerical values that encode information about the structure and properties of a molecule. They are fundamental in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For a molecule like 1-bromo-4-pentylbenzene, descriptors can be used to characterize the topology of its reactive sites, thereby predicting its reactivity and selectivity in various chemical transformations.
For this compound, relevant molecular descriptors would include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charges on the aromatic carbons and the bromine atom, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. These descriptors are crucial for predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Steric Descriptors: These quantify the steric hindrance around the reactive sites. For this compound, this would involve describing the bulk of the pentyl group and the bromine atom, which can influence the accessibility of the ortho, meta, and para positions to incoming reagents.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of its atoms.
The development of bespoke descriptors, such as those inspired by the SMART methodology, would involve creating a detailed 3D model of the molecule and probing its surface to map out the steric and electronic features of its potential reactive sites. This would be particularly valuable in understanding its interactions with catalysts in cross-coupling reactions.
Computational Prediction of Site-Selectivity in Catalytic Reactions
Computational chemistry provides powerful tools for predicting the site-selectivity of organic reactions, which is a critical aspect of synthesis planning. For this compound, which has multiple potential reaction sites on the aromatic ring, computational models can be invaluable in forecasting the outcome of a reaction.
Recent advancements in the field have led to the development of sophisticated models for predicting the site-selectivity of C(sp²)–X functionalization reactions. In fact, this compound has been utilized as a substrate in the development and evaluation of such predictive models. These models are often built using machine learning algorithms trained on large datasets of chemical reactions.
The general workflow for predicting site-selectivity in a catalytic reaction involving this compound would typically involve:
Featurization: The molecule is represented by a set of molecular descriptors (as discussed in the previous section) that capture its structural and electronic properties.
Model Training: A machine learning model, such as a neural network or a random forest, is trained on a dataset of known reactions where the site-selectivity has been experimentally determined.
Prediction: The trained model is then used to predict the most likely site of reaction for this compound under a given set of reaction conditions.
These models can take into account various factors that influence site-selectivity, including the nature of the catalyst, the solvent, and the electronic and steric properties of the substrate. The application of such predictive tools can significantly accelerate the discovery and optimization of new synthetic methodologies.
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, these calculations can be used to map out the potential energy surface for a given reaction, identify the transition states, and calculate the activation energies for different reaction pathways.
A common application of these methods for this compound would be in the study of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. For instance, in a Suzuki coupling reaction, DFT calculations could be used to investigate the key elementary steps:
Oxidative Addition: The initial step where the palladium catalyst inserts into the carbon-bromine bond of this compound. Calculations would focus on the geometry and energy of the transition state for this step.
Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center.
Reductive Elimination: The final step where the new carbon-carbon bond is formed and the palladium catalyst is regenerated.
While specific DFT studies focused solely on this compound are not widely reported, the methodologies are well-established and routinely applied to similar aryl halides. The insights gained from such calculations are crucial for the rational design of more efficient and selective catalytic systems.
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship modeling aims to establish a quantitative correlation between the structure of a molecule and its chemical reactivity. For a series of related compounds, these models can be used to predict the reactivity of new molecules and to understand the underlying factors that govern their chemical behavior.
For this compound, a structure-reactivity study might involve comparing its reactivity in a particular reaction to that of other substituted bromobenzenes. The Hammett equation is a classic example of a linear free-energy relationship that is often used in such studies. The equation relates the reaction rate or equilibrium constant for a series of substituted aromatic compounds to the electronic properties of the substituents.
In the context of this compound, the pentyl group is an electron-donating group, which would be expected to influence the reactivity of the aromatic ring. A QSAR study could be conducted to correlate the reaction rates of a series of 4-alkylbromobenzenes with various molecular descriptors, such as:
Hammett substituent constants (σ): To quantify the electronic effect of the alkyl group.
Steric parameters (e.g., Taft's E_s): To quantify the steric effect of the alkyl group.
Quantum chemical descriptors: Such as the charge on the ipso-carbon atom or the energy of the HOMO.
By developing a robust QSAR model, the reactivity of other 4-alkylbromobenzenes could be predicted. While a specific, comprehensive structure-reactivity model for this compound is not detailed in the literature, the principles of QSAR and QSPR are directly applicable and provide a powerful framework for understanding its chemical behavior.
Comparative Studies and Analog Research
Comparative Reactivity with Related Aryl Bromides
The reactivity of 1-bromo-4-pentylbenzene in various chemical transformations, particularly in palladium-catalyzed cross-coupling reactions, is influenced by the electronic and steric nature of its substituents. The pentyl group, being an electron-donating alkyl group, affects the electron density of the aromatic ring and the carbon-bromine (C-Br) bond.
In comparison to aryl bromides bearing electron-withdrawing groups (EWGs), such as 1-bromo-4-nitrobenzene (B128438), this compound is generally less reactive in nucleophilic aromatic substitution (SNAr) reactions. EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during SNAr, thus accelerating the reaction. Conversely, the electron-donating pentyl group destabilizes this intermediate, making this compound less susceptible to this type of transformation.
However, in the context of oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings, the effect is more nuanced. While strong electron-donating groups can sometimes slow down the oxidative addition step, aryl bromides with both electron-donating and electron-withdrawing groups are generally effective substrates. For instance, studies on the Suzuki-Miyaura coupling have shown that aryl bromides with electron-donating groups readily undergo reaction to form biaryl products. nih.gov The reactivity is often more significantly influenced by the choice of catalyst, ligands, and reaction conditions than by the electronic effect of a simple alkyl group.
When compared to sterically hindered aryl bromides, such as 2-bromomesitylene, this compound is significantly more reactive. The steric bulk from substituents ortho to the bromine atom can impede the approach of the palladium catalyst, thereby slowing down or even preventing the oxidative addition step. The linear pentyl group in the para position of this compound presents no such steric hindrance.
Table 8.1.1: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
| Aryl Bromide | Substituent Type | Expected Reactivity (Relative to this compound) | Rationale |
| 1-Bromo-4-nitrobenzene | Electron-Withdrawing | Generally higher in SNAr; comparable in cross-coupling | EWG stabilizes SNAr intermediate. doubtnut.comresearchgate.netorgchemboulder.com |
| 1-Bromo-4-methoxybenzene | Electron-Donating | Comparable | Methoxy is a stronger electron-donating group. |
| 2-Bromotoluene | Sterically Hindered (ortho-methyl) | Lower | Steric hindrance impedes catalyst approach. nih.gov |
Investigation of Analogues with Varied Alkyl Chain Lengths
The length of the alkyl chain in 1-bromo-4-alkylbenzene analogues has a pronounced effect on their physical properties, which in turn can influence their applications and, to a lesser extent, their reactivity in solution. Research on various alkylbenzene derivatives has shown that properties such as melting point, boiling point, solubility, and thermal stability are dependent on the alkyl chain length. unifi.itrsc.org
Generally, as the alkyl chain length increases, the van der Waals forces between molecules become stronger. This leads to an increase in boiling point and melting point. However, the relationship is not always linear, especially for melting points, as packing efficiency in the crystal lattice also plays a crucial role.
The solubility of 1-bromo-4-alkylbenzenes also varies with the chain length. While the lower aldehydes and ketones show decreasing solubility in water as the alkyl chain increases, all are fairly soluble in common organic solvents like benzene (B151609), ether, and methanol. ncert.nic.in In the context of materials science, particularly for organic semiconductors and liquid crystals, the alkyl chain length is a critical parameter for controlling the self-assembly and molecular packing of the molecules in thin films. rsc.orgresearchgate.net Longer alkyl chains can promote different crystalline phases and affect the charge-carrier mobility in organic field-effect transistors (OFETs). rsc.org For ionically-functionalized polymers, shorter alkyl side chains can lead to stronger ionic aggregates and superior tensile properties. rsc.org
Table 8.2.1: Predicted Effect of Alkyl Chain Length on Physical Properties of 1-Bromo-4-alkylbenzenes
| Property | Effect of Increasing Alkyl Chain Length | Scientific Rationale |
| Boiling Point | Increase | Increased van der Waals forces between molecules. |
| Melting Point | General Increase | Stronger intermolecular forces, but also dependent on crystal packing. unifi.it |
| Solubility in Nonpolar Solvents | Increase | Enhanced "like-dissolves-like" interaction. |
| Solubility in Polar Solvents | Decrease | Increased hydrophobic character of the molecule. ncert.nic.in |
| Thermal Stability | Influenced | Chain length can affect the phase behavior and decomposition temperature. rsc.org |
Studies on Different Halogen Substituents (e.g., 1-Bromo-4-iodobenzene)
The nature of the halogen substituent on the aromatic ring is a primary determinant of reactivity in cross-coupling reactions. The general order of reactivity for aryl halides in palladium-catalyzed reactions is I > Br > Cl > F. wikipedia.orgnih.gov This trend is directly related to the carbon-halogen bond dissociation energy; the C-I bond is weaker and more easily broken during oxidative addition than the C-Br bond.
A direct comparison can be made using 1-bromo-4-iodobenzene (B50087), an analogue of this compound where the pentyl group is replaced by an iodine atom. This compound is particularly valuable in organic synthesis because the two different halogen atoms allow for selective, stepwise reactions. Due to the significantly higher reactivity of the C-I bond, it is possible to perform a cross-coupling reaction selectively at the iodine-substituted position while leaving the bromine-substituted position intact. wikipedia.orgresearchgate.net
For example, in a Sonogashira coupling reaction, 1-bromo-4-iodobenzene can be selectively coupled with a terminal alkyne at the iodine position by using mild reaction conditions, such as room temperature. wikipedia.org The more robust C-Br bond remains unreacted, available for a subsequent, different coupling reaction under more forcing conditions. This chemoselectivity is a powerful tool for the synthesis of complex, multi-substituted aromatic compounds. chemicalbook.com
Table 8.3.1: Comparative Reactivity of Aryl Halides in Pd-Catalyzed Cross-Coupling
| Compound | Halogen Substituent(s) | Relative Reactivity of C-X Bond | Potential for Selective Reactions |
| 1-Iodo-4-pentylbenzene | Iodine | Highest | N/A (single halogen) |
| This compound | Bromine | Intermediate | N/A (single halogen) |
| 1-Chloro-4-pentylbenzene | Chlorine | Lower | N/A (single halogen) |
| 1-Bromo-4-iodobenzene | Bromine, Iodine | C-I > C-Br | Yes, sequential coupling is possible. wikipedia.orgresearchgate.net |
Comparison with Bromovinyl-Substituted Benzene Derivatives
A comparison between this compound and a bromovinyl-substituted benzene derivative, such as (E)-1-bromo-2-phenyl-ethene (β-bromostyrene), reveals significant differences in the reactivity of the C-Br bond. These differences arise from the hybridization of the carbon atom attached to the bromine and the electronic effects of the substituent.
In this compound, the bromine is attached to an sp²-hybridized carbon of the aromatic ring, and the ring is substituted with an electron-donating alkyl group. In contrast, in a bromovinyl derivative, the bromine is attached to an sp²-hybridized carbon of a vinyl group.
Vinyl halides are generally less reactive than aryl halides in many palladium-catalyzed reactions, although both are substrates for reactions like the Heck and Suzuki couplings. organic-chemistry.orgwikipedia.org The reactivity of vinyl halides is often lower than analogous alkyl halides in nucleophilic substitution reactions. This reduced reactivity is attributed to several factors. First, the C-Br bond in a vinyl halide has a partial double bond character due to resonance between the halogen's lone pairs and the π-system of the double bond, making the bond stronger and harder to break. quora.comyoutube.com Second, the sp²-hybridized carbon of the vinyl group is more electronegative than an sp³-hybridized carbon, which also contributes to a shorter, stronger C-Br bond. youtube.com
SN1 and SN2 reactions are highly disfavored on vinyl halides. The formation of a vinyl carbocation (required for SN1) is energetically unfavorable, and the geometry of the double bond prevents the backside attack necessary for an SN2 reaction. orgchemboulder.com While aryl halides are also unreactive towards SN1/SN2 reactions for similar reasons, the electronic environment of the aromatic ring makes them highly suitable for cross-coupling chemistry. The reactivity of bromovinyl compounds in cross-coupling demonstrates that while they are viable substrates, their reaction kinetics and optimal conditions may differ from those of bromoalkyl-substituted benzenes. nih.gov
Table 8.4.1: Comparison of C-Br Bond Properties and Reactivity
| Feature | This compound | Bromovinyl-Substituted Benzene |
| Carbon Hybridization | sp² (aromatic) | sp² (vinylic) |
| C-Br Bond Character | Single bond | Partial double bond character due to resonance. quora.comyoutube.com |
| Reactivity in SN1/SN2 | Unreactive | Unreactive orgchemboulder.com |
| Reactivity in Pd-Coupling | Good substrate | Good substrate, but reactivity can differ. organic-chemistry.orgnih.gov |
| Dominant Electronic Effect | Alkyl group is electron-donating. | Vinyl group is π-conjugated. |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Bromo-4-pentylbenzene, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via bromination of 4-pentylbenzene using bromine (Br₂) in the presence of Lewis acid catalysts like AlCl₃ or FeBr₃. Reaction conditions (temperature, solvent, stoichiometry) are optimized to minimize di-brominated byproducts. For example, controlled addition of bromine at 0–5°C in non-polar solvents (e.g., CCl₄) improves regioselectivity . Purity is monitored using GC-MS, with yields typically >90% under optimized conditions .
Q. How can researchers purify this compound to achieve >95% purity?
- Answer : Post-synthesis purification involves fractional distillation (boiling point: 203–204°C) followed by recrystallization using ethanol or hexane. Impurities like residual bromine or unreacted starting material are removed via silica gel column chromatography (eluent: hexane/ethyl acetate 9:1). Purity is confirmed by GC retention time and ¹H NMR (δ 0.88–1.55 ppm for pentyl chain, δ 7.25–7.45 ppm for aromatic protons) .
Q. What analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution pattern (para-bromo and pentyl groups) and rule out ortho/meta isomers.
- GC-MS : For assessing purity and identifying low-abundance byproducts (e.g., di-brominated derivatives).
- Elemental Analysis : To verify C/H/Br ratios (theoretical: C 58.16%, H 6.65%, Br 35.19%) .
Q. What safety protocols are essential for handling this compound?
- Answer : The compound is harmful if inhaled or absorbed (R20/21/22). Use fume hoods, nitrile gloves, and eye protection. Store in sealed containers under inert gas (N₂/Ar) at room temperature, away from light. Spills should be neutralized with sodium thiosulfate .
Advanced Research Questions
Q. How does this compound perform in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer : The bromine atom acts as a leaving group, enabling efficient coupling with arylboronic acids. Optimized conditions use Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and DMF/H₂O solvent at 80°C. Reaction progress is tracked by TLC; yields exceed 85% for biphenyl derivatives. Competing protodebromination is mitigated by excluding oxygen .
Q. What is the thermal stability of this compound under reflux conditions?
- Answer : Decomposition occurs above 250°C, releasing HBr. At 150–200°C (common in coupling reactions), stability is maintained if moisture is excluded. Degradation byproducts (e.g., 4-pentylphenol) are detected via GC-MS and quantified using internal standards .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Answer : Discrepancies arise from solvent polarity and measurement methods. Experimental validation shows solubility in chloroform (25 mg/mL) and ethyl acetate (12 mg/mL) at 25°C. For low-polarity solvents (hexane), sonication at 40°C improves dissolution. Data should be corroborated using UV-Vis spectroscopy at λmax = 260 nm .
Q. What role does this compound play in synthesizing liquid crystal precursors?
- Answer : The pentyl chain enhances mesogenic properties. For example, coupling with 4-alkoxyphenylboronic acids yields biphenyl derivatives with nematic phases. Phase behavior is analyzed via differential scanning calorimetry (DSC) and polarized optical microscopy (POM), showing transition temperatures between 80–120°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
